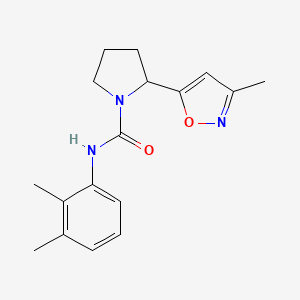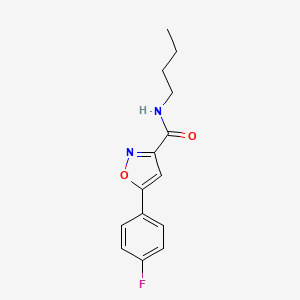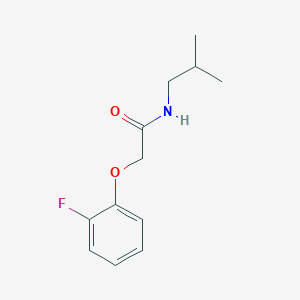![molecular formula C14H11ClN4O B4458673 N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4458673.png)
N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core fused with a carboxamide group and a 3-chloro-4-methylphenyl substituent, which contributes to its unique chemical properties and biological activities .
Mécanisme D'action
Target of Action
The primary target of N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction is facilitated by the compound’s good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This results in the arrest of cell cycle progression, leading to apoptosis or programmed cell death .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Méthodes De Préparation
The synthesis of N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-aminopyrazole with isoflavones, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new therapeutic agents . Additionally, its unique fluorescence properties have made it useful in materials science for the development of fluorescent probes and sensors . In biology, it has been used to study intracellular processes and molecular interactions due to its ability to act as a chelating agent for ions .
Comparaison Avec Des Composés Similaires
N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol . These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-9-3-4-10(7-12(9)15)18-14(20)11-8-17-19-6-2-5-16-13(11)19/h2-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMIEWKKVBOCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3N=CC=CN3N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[4-(4-Fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B4458610.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4458617.png)
![N-(3-pyridinylmethyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B4458623.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4458624.png)

![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-methylpropyl)benzamide](/img/structure/B4458663.png)
![[1-(4-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malononitrile](/img/structure/B4458670.png)
![N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B4458674.png)
![1-{4-[(tetrahydro-2-furanylmethyl)amino]-2-quinazolinyl}-4-piperidinecarboxamide](/img/structure/B4458678.png)
![methyl 3-({[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4458687.png)
![N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(3-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4458695.png)

![4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4458703.png)
